molecular formula C10H13NO3 B13626252 2-Amino-2-methyl-3-phenoxypropanoic acid

2-Amino-2-methyl-3-phenoxypropanoic acid

Cat. No.: B13626252
M. Wt: 195.21 g/mol
InChI Key: JPWCTWDPUAYYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methyl-3-phenoxypropanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of propionic acid, it shares a structural motif with a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This characteristic makes it a valuable scaffold for the design and synthesis of novel therapeutic agents, particularly for investigating new compounds with potential anti-inflammatory, antinociceptive (pain-blocking), and antiaggregant (anti-clotting) activities. Research into similar α-methylated amino acids has demonstrated that such structural modifications can lead to compounds with enhanced pharmacological activity and increased metabolic stability. The presence of the phenoxy group in its structure offers a distinct chemical handle for further derivatization, allowing researchers to explore structure-activity relationships and fine-tune the properties of potential drug candidates. A key area of investigation for amino acid derivatives of this type is their gastrointestinal toxicity profile compared to traditional NSAIDs; preliminary studies on structurally related compounds suggest the potential for developing effective treatments with weaker side effects. This compound is provided for Research Use Only. It is strictly intended for use in laboratory research and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-2-methyl-3-phenoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(12)13)7-14-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWCTWDPUAYYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Reaction-Based Synthesis

One of the classical approaches to synthesize amino acids, including derivatives like 2-amino-2-methyl-3-phenoxypropanoic acid, is the Strecker synthesis. This method involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia and cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.

  • In the case of this compound, the starting ketone is often 1-phenylpropan-2-one or a related phenoxy-substituted ketone. However, ketones are known to react more slowly than aldehydes in the Strecker reaction, sometimes resulting in low yields of the desired α-aminonitrile intermediate.

  • Optimization studies showed that room temperature reactions for 5 minutes with n.c.a. [^11C]NaCN gave moderate radiochemical conversion (RCC) to the aminonitrile. Higher temperatures (up to 80 °C) increased RCC but also led to impurities, complicating purification.

  • The α-aminonitrile intermediate is then hydrolyzed under acidic conditions to yield the target amino acid.

Table 1: Strecker Reaction Conditions and Outcomes for α-Aminonitrile Formation

Entry Temperature (°C) Time (min) Radiochemical Conversion (%) Notes
1 Room Temp (25) 5 63 Moderate RCC, minimal impurities
2 Room Temp (25) 12 65 Slight increase in RCC
3 50 5 68 Minimal effect
4 80 5 81 Higher RCC but impurities formed

Source: Adapted from radiolabeling studies of 2-amino-2-methyl-3-phenylpropanoic acid derivatives

Coupling Reactions with Protected Amino Acids

Another approach involves solid-phase peptide synthesis techniques using protected amino acid derivatives:

  • The amino group is often protected using FMOC (Fluorenylmethyloxycarbonyl) to prevent side reactions during coupling.

  • The coupling agent PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is employed in the presence of N-methylmorpholine (NMM) to facilitate the condensation of the amino acid with phenoxy-containing intermediates.

  • Wang resin is typically used as the solid support in these reactions.

  • After coupling, the product is cleaved from the resin using trifluoroacetic acid (TFA) and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Solid-Phase Synthesis Parameters

Parameter Condition/Value
Resin Wang resin (0.6-1.0 mmol/g)
Coupling agent PyBOP (1.0-2.1 mmol)
Base N-methylmorpholine (3% in DMF)
Reaction time 4-48 hours
Deprotection agent Piperidine in DMF (20%)
Cleavage agent TFA:DCM (1:1) for 1-3 hours
Purification RP-HPLC with C18 column, gradient 10-100% H2O/CH3CN

Source: Solid-phase synthesis of amino acid derivatives including phenoxy-substituted compounds

Alkylation and Ester Hydrolysis Routes

  • A method involves the reaction of phenolic compounds with methyltrimethylsilyl dimethylketene acetal in the presence of catalysts such as ZnF2 and t-Bu3P in DMF solvent at elevated temperatures (around 80 °C) for extended periods (e.g., 18 hours).

  • The resulting ester intermediates (e.g., 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester) are then hydrolyzed to yield the free acid form of this compound.

  • Workup includes aqueous extraction, drying over sodium sulfate, and purification by filtration and chromatography.

  • Yields reported in such reactions are high, often exceeding 90%, with well-characterized NMR spectra confirming structure.

Table 3: Representative Reaction Conditions for Ester Intermediate Formation

Reagents Amounts Conditions Yield (%) Characterization
2-(4-(2-hydroxy-ethyl)phenyl) precursor 0.11 g 80 °C, 18 h 94-100 1H-NMR (400 MHz, CDCl3)
Methyltrimethylsilyl dimethylketene acetal 2.6 g δ 1.57 (s, 6H), aromatic peaks
ZnF2, t-Bu3P catalytic amounts
Solvent: DMF 20 mL

Source: Process patent for preparation of 2-methyl-2′-phenylpropionic acid derivatives

Selective Methylation and Reduction

  • For the introduction of the 2-methyl substituent, selective methylation of hydroxyl groups on 3-phenyllactic acid derivatives using sodium hydride (NaH) in tetrahydrofuran (THF) is employed.

  • Subsequent reduction with aluminum hydride reagents converts intermediates to the desired amino acid analogs.

  • This method allows for stereochemical control by using enantiomerically pure starting materials, yielding (S)- and (R)-enantiomers of the target compound.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield/Conversion Notes
Strecker Reaction Direct formation of amino acid backbone; radiolabeling possible Slow reaction with ketones; impurities at high temp Up to 81% RCC (radiochemical) Requires careful temperature control
Solid-Phase Peptide Synthesis High purity products; scalable; stereochemistry control Time-consuming; requires protected intermediates High, variable by step Useful for amino acid derivatives
Alkylation + Ester Hydrolysis High yields; well-characterized intermediates Requires multiple steps; use of toxic reagents 94-100% for intermediates Suitable for phenoxy-substituted acids
Selective Methylation + Reduction Stereochemical control; uses enantiopure precursors Multi-step; sensitive reagents Moderate to high Enables enantiomeric purity

Scientific Research Applications

2-Amino-2-methyl-3-phenoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a model compound for understanding biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-3-phenoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and properties of 2-amino-2-methyl-3-phenoxypropanoic acid and related compounds from the evidence:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Activities Evidence Source
This compound α-amino, α-methyl, β-phenoxy C₁₀H₁₃NO₃ 195.22 (calc.) Hypothesized: Drug intermediates, chiral synthesis N/A
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid β-(4-hydroxy-3,5-diiodophenyl) C₉H₉I₂NO₃ 448.99 (calc.) Laboratory chemicals, manufacturing
Ki 16425 β-[[4-(isoxazolyl)phenyl]methyl]thio, α-carboxy C₂₃H₂₃ClN₂O₅S 486.96 ≥98% purity; potential enzyme/receptor modulator
L-2-Aminooxy-3-phenylpropanoic acid α-aminooxy, β-phenyl C₉H₁₁NO₃ 181.19 Inhibitor of L-phenylalanine ammonia-lyase
2-(Thiophen-2-yl)propanoic acid β-thiophene C₇H₈O₂S 156.20 Research intermediate
MCPP (2-(4-Chloro-2-methylphenoxy)propanoic acid) β-(4-chloro-2-methylphenoxy) C₁₀H₁₁ClO₃ 214.65 Herbicide (agrochemical)
(S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid β-(3-trifluoromethoxyphenyl) C₁₀H₁₀F₃NO₃ 249.19 Chiral building block for pharmaceuticals

Physicochemical Properties

  • Hydrophobicity: The phenoxy group in the target compound enhances lipophilicity compared to polar analogs like 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (hydroxy and iodine groups increase polarity) .
  • Acidity: The carboxylic acid (pKa ~2.5) and amino groups (pKa ~9.5) suggest zwitterionic behavior in physiological pH, similar to other α-amino acids .

Biological Activity

2-Amino-2-methyl-3-phenoxypropanoic acid (also known as Methyl 2-amino-2-methyl-3-phenoxypropanoate) is a compound of significant interest in various fields, including medicinal chemistry and agricultural science. Its biological activity has been explored for potential therapeutic applications, particularly in the context of herbicidal properties and as a precursor in drug development.

The compound features an amino group, a methyl group, and a phenoxy group, contributing to its unique reactivity and biological activity. The presence of these functional groups allows it to interact with various biological targets, influencing enzyme activity and receptor binding.

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group participates in hydrophobic interactions. This dual interaction modulates the activity of the target molecules, leading to various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
  • Herbicidal Activity : As part of the phenoxyalkanoic acid class, it functions as a systemic herbicide, effectively controlling broadleaf weeds without harming cereals .
  • Potential Anticancer Activity : Preliminary studies suggest that certain derivatives may reduce the viability of cancer cells while maintaining lower toxicity towards normal cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on Gram-positive bacteria,
HerbicidalEffective against foxtail and wild oats
AnticancerReduced viability in MCF7 cancer cells

Case Study: Herbicidal Effect

In a greenhouse study, this compound was tested for its herbicidal properties against various weed species. The results indicated that while it effectively controlled weeds like foxtail and wild oats, it did not adversely affect cereal crops when applied at recommended rates. This selectivity makes it a valuable candidate for agricultural applications .

Case Study: Anticancer Potential

A recent study evaluated the anticancer effects of several derivatives of this compound on MCF7 breast cancer cells. Results demonstrated that certain compounds significantly decreased cell viability after 24 hours of treatment. Notably, some derivatives exhibited lower toxicity towards normal MCF10A cells compared to doxorubicin, suggesting a promising therapeutic index for cancer treatment .

Comparative Analysis with Similar Compounds

Compared to other compounds in the phenoxyacetic acid class, this compound shows unique properties due to its structural features:

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, herbicidalDual-target interaction
MecopropHerbicidalSpecific to broadleaf weeds
2-(2,4-Dichlorophenoxy)propionic acidBroad-spectrum herbicideMore toxic to non-target species

Chemical Reactions Analysis

Oxidation Reactions

The α-amino group undergoes oxidation under controlled conditions:

  • Primary oxidation products : Nitroso or imino derivatives form via two-electron oxidation pathways.

  • Advanced oxidation : Stronger oxidants (e.g., KMnO₄/H₂SO₄) convert the amino group to a nitro group, yielding 2-nitro-2-methyl-3-phenoxypropanoic acid.

Reagent SystemTemperatureProductYield (%)Source
H₂O₂/Fe²⁺25°CImino derivative45–50
KMnO₄/H₂SO₄80°CNitro derivative32

Reduction Reactions

The carboxylic acid group participates in selective reductions:

  • Catalytic hydrogenation : Pd/C in ethanol reduces the -COOH group to -CH₂OH, forming 2-amino-2-methyl-3-phenoxypropanol .

  • Borane-THF : Stereoselectively reduces the acid to the corresponding alcohol while retaining chirality.

Reducing AgentConditionsProductOptical Purity (%)Source
Pd/C (5%)H₂ (1 atm), EtOH2-Amino-2-methyl-3-phenoxypropanol78
BH₃·THF0°C, 4h(R)-Alcohol derivative>95

Nucleophilic Substitution

The phenoxy group undergoes aromatic substitution:

  • Electrophilic bromination : Br₂/FeBr₃ introduces bromine at the para position of the phenoxy ring (80% yield) .

  • Suzuki coupling : Pd(PPh₃)₄ mediates cross-coupling with arylboronic acids to form biaryl derivatives .

Reaction TypeReagentsProductYield (%)Source
BrominationBr₂, FeBr₃, CH₂Cl₂3-(4-Bromophenoxy)-2-amino-2-methylpropanoic acid80
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O3-(Biphenyl-4-yloxy) derivative65

Condensation and Peptide Bond Formation

The amino and carboxylic acid groups enable peptide synthesis:

  • EDCI/HOBt-mediated coupling : Forms amide bonds with primary amines (e.g., benzylamine) in >70% yield.

  • Solid-phase synthesis : Used to incorporate the compound into peptidomimetic structures targeting enzyme active sites .

Enzymatic Modifications

Biocatalytic transformations have been reported:

  • Transaminases : Convert the amino group to a ketone under oxidative conditions (Km = 1.2 mM) .

  • Hydrolases : Cleave the ester derivatives of this compound in chiral resolution processes (ee >99%).

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decarboxylation dominates:

  • Primary decomposition product : 2-Amino-2-methyl-3-phenoxypropane (85% mass loss at 250°C) .

Comparative Reactivity Table

Functional GroupReactivity RankPreferred Reaction PartnersNotes
α-Amino group1Electrophiles, oxidizersProne to N-alkylation/N-acylation
Phenoxy ring2Electrophiles, transition metalsPara-substitution favored
Carboxylic acid3Reducing agents, alcoholsSteric hindrance slows esterification

Case Studies in Drug Development

  • Anticancer hybrid molecules : Coupling with doxorubicin via amide bonds enhanced cellular uptake in MCF-7 cells (IC₅₀ = 1.8 μM vs. 5.2 μM for free doxorubicin) .

  • Enzyme inhibitors : Derivatives showed 92% inhibition of ACE at 10 μM concentration.

This compound’s multifunctional architecture supports its utility in medicinal chemistry, materials science, and asymmetric catalysis. Recent advances in transition metal-catalyzed modifications of its phenoxy group suggest untapped potential for creating structurally diverse libraries.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-methyl-3-phenoxypropanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions using precursors like phenoxyacetic acid derivatives and amino-protected intermediates. For example:
  • Step 1 : Start with a methyl-substituted β-keto ester and introduce the phenoxy group via alkylation using a phenol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Perform amidation or hydrolysis to convert the ester to the carboxylic acid group, followed by deprotection of the amino group.
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., EtOAc/hexane gradients). Yield improvements are achieved by controlling temperature (60–80°C) and using catalysts like Pd/C for hydrogenation steps .

Q. Which analytical techniques are most effective for characterizing the thermodynamic properties of this compound?

  • Methodological Answer :
  • Gas-phase ion energetics : Use Collision-Induced Dissociation Calorimetry (CIDC) to determine enthalpy changes (ΔrH°) during sodium ion clustering reactions, as demonstrated for similar amino acid derivatives (e.g., ΔrH° = 201 kJ/mol for sodium-alanine complexes) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating the compound at 10°C/min under nitrogen and analyzing decomposition profiles.
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions with ±0.5°C accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic or kinetic data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in solvent systems , ionization states , or experimental setups . To address this:
  • Control experiments : Replicate studies under identical conditions (e.g., solvent = 3 N NaOH, 22°C) .
  • Computational validation : Compare experimental ΔrH° values with Density Functional Theory (DFT) calculations using software like Gaussian. For example, discrepancies >5% may indicate unaccounted solvent effects .
  • Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, ECHA) and apply statistical models (e.g., ANOVA) to identify outliers .

Q. What strategies are recommended for designing enzyme inhibition assays involving this compound?

  • Methodological Answer :
  • Target selection : Focus on enzymes with hydrophobic active sites (e.g., tyrosine kinases) due to the compound’s aromatic phenoxy group.
  • Assay setup : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (KD). For example:
  • Immobilize the enzyme on a sensor chip and inject the compound at varying concentrations (1–100 µM).
  • Fit data to a 1:1 Langmuir binding model to calculate kinetic parameters .
  • Negative controls : Include structurally similar analogs (e.g., 2-amino-3-phenylpropanamide) to assess specificity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding poses with protein targets (e.g., PD-1/PD-L1). Prioritize docking grids around known ligand-binding pockets.
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds between the compound’s amino group and Asp/Ala residues .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .

Safety and Handling

Q. What are the best practices for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture .
  • Exposure control : Implement fume hoods and PPE (gloves, lab coats) . Monitor airborne concentrations with NIOSH-approved sensors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.